molecular formula C11H10N2O4 B2985846 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid CAS No. 923696-64-4

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Cat. No.: B2985846
CAS No.: 923696-64-4
M. Wt: 234.211
InChI Key: UBHJYGQUXFIJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is a benzoic acid derivative featuring a 5-methyl-1,2,4-oxadiazole ring attached via a methoxy group at the para position of the benzene ring. The oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design .

Key properties of closely related compounds include:

  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS RN: 851048-56-1): Molecular formula C₁₀H₈N₂O₃, molecular weight 204.19 g/mol, melting point 267–269°C .
  • 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid (CAS RN: 923204-20-0): Molecular formula C₁₁H₁₀N₂O₄, molecular weight 234.21 g/mol, indicating the impact of positional isomerism on physical properties .

Properties

IUPAC Name

4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJYGQUXFIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 5-methyl-1,2,4-oxadiazole-3-methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity. Additionally, the benzoic acid moiety may interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Positional Isomers

A. 4- vs. 2-Substituted Benzoic Acids

  • Its molecular weight (204.19 g/mol) and melting point (267–269°C) reflect high crystallinity .
  • 2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid (ortho-substituted): The methoxy group at the 2-position introduces steric hindrance, reducing symmetry and lowering the melting point compared to the para analog. Its molecular weight (234.21 g/mol) is higher due to the additional methoxy linkage .

B. Oxadiazole Ring Substitution

  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS RN: 851048-56-1): Structural isomerism in the oxadiazole ring (3-methyl vs. 5-methyl) alters electronic distribution. The 3-methyl substitution may reduce ring planarity, affecting solubility and reactivity .

Functional Group Modifications

A. Trifluoromethyl Derivative

  • Molecular weight increases to 258.15 g/mol, with a formula of C₁₀H₅F₃N₂O₃ .

B. Sulfonamide and Aldehyde Derivatives

  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS RN: 852180-60-0): The aldehyde group introduces reactivity for further functionalization. Molecular weight is 188.19 g/mol, significantly lower than the carboxylic acid analogs .
  • 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride (CAS RN: 10185-62-3): Sulfonyl chloride functionality enables covalent binding to proteins, useful in probe design .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid 851048-56-1 C₁₀H₈N₂O₃ 204.19 267–269 Para-substituted carboxylic acid
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid 923204-20-0 C₁₁H₁₀N₂O₄ 234.21 N/A Ortho-substituted methoxy group
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid 340736-76-7 C₁₀H₅F₃N₂O₃ 258.15 N/A CF₃ substitution
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde 852180-60-0 C₁₀H₈N₂O₂ 188.19 N/A Aldehyde functionality

Biological Activity

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, case studies, and data tables that elucidate the biological properties and mechanisms of action of this compound.

The compound's chemical structure can be summarized as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₁H₁₀N₂O₄
  • Molecular Weight: 234.21 g/mol
  • CAS Number: 923204-20-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of oxadiazole compounds. For instance, a related study synthesized several oxadiazole conjugates and evaluated their cytotoxicity against various cancer cell lines including HT-1080 (fibrosarcoma), MCF-7 (breast cancer), and A549 (lung carcinoma) cells. Among these compounds, derivatives exhibited significant growth inhibition with IC50 values indicating effective cytotoxicity particularly in HT-1080 cells .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 5eHT-108019.56
Compound IVMDA-MB-23123.45
Compound IVA54930.12

The mechanism of action was investigated through apoptosis assays, revealing that these compounds induce apoptosis via caspase activation and cell cycle arrest at the G2/M phase .

The biological activity of this compound is thought to involve:

  • Caspase Activation: Induction of apoptosis through the activation of caspase pathways.
  • Cell Cycle Arrest: Inhibition of cell proliferation by arresting the cell cycle at specific phases.
  • Mitochondrial Pathways: Modulation of mitochondrial membrane potential leading to apoptosis.

Pharmacokinetics

A pharmacokinetic study conducted on animal models (Wistar rats and Chinchilla rabbits) provided insights into the metabolism and systemic exposure of related oxadiazole compounds. The study utilized HPLC-MS/MS to identify metabolites following intraperitoneal administration . Key findings include:

  • Metabolite Identification: N-hydroxy derivatives were identified as significant metabolites.

Table 2: Metabolites Detected in Pharmacokinetic Study

MetaboliteDetection MethodTime Point (h)m/z
M1HPLC-MS/MS1254→117
M2HPLC-MS/MS2254→133

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole-based compounds for their anticancer properties. The results indicated that specific structural modifications could enhance cytotoxic activity against cancer cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are used to activate carboxylic acid intermediates, enabling efficient coupling with oxadiazole-containing amines. Reaction optimization includes controlling stoichiometry (e.g., 1.1–1.5 equiv. of coupling reagent), temperature (room temperature to 45°C), and solvent selection (e.g., DCM or DMF). Post-synthesis purification via silica gel chromatography (DCM/MeOH gradients) or reverse-phase HPLC (MeOH/water with formic acid) ensures high purity (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.8–8.6 ppm) and oxadiazole-linked methyl groups (δ 2.1–2.6 ppm) .
  • Mass Spectrometry : ESI-MS or LC-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 519.18 observed in deuterated analogs) .
  • X-ray Crystallography : For absolute configuration determination, SHELXL software is widely used for small-molecule refinement .

Q. What are the primary in vitro assays used to evaluate its biological activity?

  • Methodological Answer : Initial screening often includes:

  • Enzyme Inhibition Assays : For example, testing against dihydroorotate dehydrogenase (DHODH) or tau protein kinases using fluorometric/colorimetric substrates .
  • Cellular Uptake Studies : Radiolabeled (e.g., 18F^{18}F) analogs are employed in PET imaging to assess blood-brain barrier penetration, as seen in Alzheimer’s disease research .

Advanced Research Questions

Q. How does the oxadiazole ring’s substitution pattern influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents (e.g., trifluoromethyl, ethyl, or phenyl groups). Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like tau proteins or DHODH. Experimental validation via IC50 determination in enzymatic assays (e.g., IC50 < 100 nM for antimalarial candidates) is critical .

Q. What strategies are effective for isotopic labeling (e.g., deuterium) to study metabolic stability?

  • Methodological Answer : Deuterium incorporation at metabolically vulnerable sites (e.g., methyl groups) involves:

  • Deuterated Reagents : Use of deuterated ethylamine or deuterated solvents (e.g., D2O) in synthesis.
  • Stability Analysis : LC-MS/MS tracks deuterium retention in hepatic microsome assays. For example, deuterated analogs of this compound showed improved metabolic half-lives (t1/2 > 4 hours in human liver microsomes) .

Q. How can crystallographic data resolve polymorphism or solvate formation in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs identifies polymorphic forms. Key parameters include:

  • Space Group Analysis : Monoclinic (e.g., P21/c) vs. orthorhombic systems.
  • Solvent Interactions : Methanol or DMSO solvates alter hydrogen-bonding networks, impacting solubility and bioavailability. Refinement with SHELXL-2018/3 ensures accurate thermal displacement parameters .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) measure Cmax, AUC, and clearance rates.
  • Toxicology Screening : Acute toxicity (OECD Guideline 423) assesses oral/dermal LD50 values. For example, similar oxadiazoles show Category 4 acute toxicity (oral LD50 > 300 mg/kg), necessitating lab precautions (gloves, fume hoods) .

Safety and Handling in Research Settings

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for powder handling due to inhalation risks (GHS Category 4).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Validation

Q. How can discrepancies in reported biological activities be addressed?

  • Methodological Answer : Cross-validation via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and batch-to-batch purity checks (HPLC >98%) reduce variability. For instance, antimalarial activity in Plasmodium falciparum cultures (IC50 10–50 nM) must align with DHODH inhibition data .

Tables for Key Data

Property Value Reference
Molecular Weight259.23 g/mol
HPLC Purity>98%
1H^1H NMR (DMSO-d6)δ 2.57 (s, CH3), 7.88 (d, Ar-H)
Acute Toxicity (Oral)GHS Category 4 (LD50 > 300 mg/kg)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.